(R)-4,4-Difluoropyrrolidine-2-carboxamide
Description
Significance of Chiral Fluorinated Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Medicinal Chemistry
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a privileged scaffold in pharmaceutical sciences. nih.gov Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, making it an ideal framework for exploring three-dimensional pharmacophore space. nih.gov This structural feature is critical for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors. The pyrrolidine nucleus is present in numerous FDA-approved drugs, highlighting its importance in successful drug design. nih.gov
The strategic incorporation of fluorine into organic molecules can profoundly and beneficially alter their properties. beilstein-journals.org Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, modulate conformation, and introduce dipole moments that can lead to productive interactions with protein targets. Furthermore, replacing hydrogen with fluorine can block sites of metabolic degradation, thereby enhancing the metabolic stability and bioavailability of a drug candidate. beilstein-journals.orgresearchgate.net
When chirality is combined with fluorination in a pyrrolidine scaffold, the resulting molecule becomes a powerful tool in medicinal chemistry. The presence of a stereogenic center bearing a fluorine atom or a fluorinated group can lead to significant differences in biological activity between enantiomers. cardiff.ac.uknih.gov One enantiomer may bind perfectly to a target receptor, while the other may be inactive or even interact with a different target, leading to off-target effects. nih.gov Consequently, chiral fluorinated pyrrolidine scaffolds are highly sought-after for developing stereochemically pure drugs with improved potency, selectivity, and pharmacokinetic profiles. nih.gov
Overview of Stereoselective Synthesis of Fluorine-Containing Building Blocks
The synthesis of enantiomerically pure fluorine-containing compounds is a significant challenge in organic chemistry, yet it is crucial for accessing molecules like (R)-4,4-Difluoropyrrolidine-2-carboxamide. cardiff.ac.uk Methodologies for creating these building blocks can be broadly divided into two categories: direct fluorination and the use of pre-fluorinated building blocks. rsc.orgnih.gov
Direct stereoselective fluorination involves introducing a fluorine atom into a molecule while controlling the stereochemistry at the new C-F bond. This often requires the use of sophisticated chiral catalysts or reagents. rsc.org In recent years, significant progress has been made in developing catalytic asymmetric reactions such as alkylations, aldol (B89426) additions, and Mannich reactions on fluorinated substrates to construct chiral centers, including challenging fluorinated quaternary carbons. rsc.org
The more common approach involves the use of chiral, fluorinated building blocks that already contain the desired stereochemistry. researchgate.netcardiff.ac.uk These synthons are then incorporated into larger molecules through standard synthetic transformations. The synthesis of these building blocks themselves often relies on well-established asymmetric synthesis techniques. For instance, halofluorination, where an alkene is treated with a halogen and a fluoride (B91410) source, can be rendered stereoselective. beilstein-journals.org Similarly, deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, can be performed on chiral substrates to produce fluorinated products with high fidelity. beilstein-journals.org The development of these synthetic strategies is critical for providing the necessary materials for research in medicinal chemistry and drug discovery. nih.gov
Research Trajectory and Importance of this compound as a Chiral Intermediate
This compound is a chiral intermediate whose importance is underscored by the documented utility of its enantiomer, the (S)-isomer. The (S)-enantiomer is a key building block in the synthesis of inhibitors of Fibroblast Activation Protein (FAP), a target for cancer therapy and imaging. The gem-difluoro group at the C4 position of the pyrrolidine ring is known to increase binding affinity for FAP compared to monofluorinated analogs.
Given the critical role of stereochemistry in drug-target interactions, the (R)-enantiomer is of significant academic and industrial interest. Its primary role is as a chiral building block for the synthesis of novel, complex molecules and as a crucial tool for stereochemical studies. smolecule.com By synthesizing and evaluating the biological activity of molecules derived from the (R)-isomer, researchers can perform comparative studies against the derivatives of the (S)-isomer. This process is essential for understanding the structure-activity relationship (SAR) and confirming that the biological effect is specific to one enantiomer, a fundamental principle in modern drug development.
The compound is often supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media for research applications. smolecule.com The presence of the carboxamide and the secondary amine within the pyrrolidine ring provides two distinct points for further chemical modification, making it a versatile intermediate for constructing a diverse library of compounds.
Scope and Objectives of Academic Investigations into this compound
Academic and industrial research involving this compound is primarily focused on its application in synthetic and medicinal chemistry. The principal objectives of these investigations can be summarized as follows:
Synthesis of Novel Chemical Entities: The foremost objective is to use this compound as a starting material to synthesize new and complex molecules. smolecule.com Its bifunctional nature allows for a wide range of chemical transformations to build diverse molecular architectures.
Stereochemical and Structure-Activity Relationship (SAR) Studies: A major goal is to investigate the impact of its specific stereochemistry on the biological activity of its derivatives. By comparing these derivatives with those from the (S)-enantiomer, researchers can elucidate the optimal three-dimensional structure required for interaction with a specific biological target.
Exploration of New Biological Targets: Researchers aim to incorporate this chiral scaffold into molecules designed to interact with various enzymes or receptors. The unique electronic properties conferred by the gem-difluoro group may lead to the discovery of potent and selective modulators for new biological pathways.
Development of Pharmacological Tools: Beyond therapeutic applications, derivatives of this compound can be developed as pharmacological tools, such as probes for studying biological processes or as ligands for affinity chromatography to isolate and study proteins.
In essence, while its enantiomer may have more established applications, the academic investigation of this compound is crucial for the rigorous and comprehensive exploration of this important chemical space.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈F₂N₂O | nih.gov |
| Molecular Weight | 150.13 g/mol | nih.gov |
| IUPAC Name | (2R)-4,4-difluoropyrrolidine-2-carboxamide | N/A |
| CAS Number | 1315053-41-8 (for hydrochloride salt) | smolecule.com |
| Canonical SMILES | C1C@@HC(=O)N | N/A |
| Polar Surface Area | 55.1 Ų | nih.gov |
Note: Properties for the (R)-enantiomer are analogous to the (S)-enantiomer. Data is primarily sourced from records for the (S)-enantiomer where direct data for the (R)-isomer is not published.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8F2N2O |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2R)-4,4-difluoropyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H8F2N2O/c6-5(7)1-3(4(8)10)9-2-5/h3,9H,1-2H2,(H2,8,10)/t3-/m1/s1 |
InChI Key |
MVEDZPQIZLYLLT-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@@H](NCC1(F)F)C(=O)N |
Canonical SMILES |
C1C(NCC1(F)F)C(=O)N |
Origin of Product |
United States |
Advanced Stereoselective Synthesis Methodologies for R 4,4 Difluoropyrrolidine 2 Carboxamide
Direct Enantioselective Synthesis Approaches for Pyrrolidine (B122466) Ring Construction
The direct and controlled synthesis of the chiral 4,4-difluoropyrrolidine ring is a highly sought-after strategy. These methods aim to establish the desired stereochemistry during the formation of the heterocyclic core, thus offering an efficient and atom-economical approach.
Asymmetric Catalysis with Chiral Auxiliaries and Ligands
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of complex molecules. In the context of fluorinated pyrrolidines, chiral catalysts, including metal complexes with chiral ligands and organocatalysts, can effectively control the stereochemical outcome of cyclization reactions. While specific examples for the direct synthesis of (R)-4,4-difluoropyrrolidine-2-carboxamide are not extensively documented, related methodologies for analogous structures highlight the potential of this approach. For instance, asymmetric [3+2] cycloaddition reactions involving azomethine ylides and fluorinated dipolarophiles, catalyzed by chiral metal complexes, have been shown to produce highly functionalized and enantiomerically enriched pyrrolidines.
Chiral auxiliaries, temporarily attached to the substrate, can direct the stereochemical course of a reaction. wikipedia.org These auxiliaries, often derived from readily available natural products, create a chiral environment that biases the formation of one diastereomer over the other. After the desired transformation, the auxiliary can be cleaved and recycled. For the synthesis of 4,4-difluoropyrrolidine derivatives, a chiral auxiliary, such as one derived from (1S,2S)-pseudoephedrine, could be appended to a precursor molecule. Subsequent cyclization and fluorination steps would be directed by the auxiliary, leading to a diastereomerically enriched product that can then be converted to the target this compound upon removal of the auxiliary.
| Catalyst/Auxiliary Type | General Approach | Potential Application for Target Compound |
| Chiral Metal Catalysts | Asymmetric [3+2] cycloaddition of an azomethine ylide with a difluorinated alkene. | Direct formation of the 4,4-difluoropyrrolidine ring with control of the C2 stereocenter. |
| Organocatalysts | Enantioselective Michael addition of a nucleophile to a difluorinated α,β-unsaturated system, followed by cyclization. | Stepwise construction of the pyrrolidine ring with stereocontrol. |
| Chiral Auxiliaries | Diastereoselective cyclization of an acyclic precursor bearing a removable chiral group. | Control over the C2 stereocenter during ring formation, followed by fluorination. |
Employment of Novel Fluorinating Reagents in Pyrrolidine Formation
The introduction of fluorine atoms into the pyrrolidine ring is a critical step. While traditional fluorinating agents can be harsh, the development of novel, milder, and more selective reagents has opened new avenues for the synthesis of fluorinated heterocycles. Reagents like Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are electrophilic fluorinating agents that can be used in conjunction with asymmetric catalysis to achieve enantioselective fluorination. For instance, an enamine intermediate, formed from a pyrrolidine precursor and a chiral amine catalyst, could be selectively fluorinated to introduce the gem-difluoro moiety.
Furthermore, nucleophilic fluorinating reagents are crucial for reactions involving the displacement of leaving groups. While specific applications to 4,4-difluoropyrrolidine-2-carboxamide are still emerging, the principles of their use in asymmetric synthesis are well-established.
Chiral Resolution Techniques for Enantiomeric Enrichment
Chiral resolution remains a widely used and practical approach for obtaining enantiomerically pure compounds, especially when direct asymmetric synthesis is challenging. This involves the separation of a racemic mixture of 4,4-difluoropyrrolidine-2-carboxamide into its individual enantiomers.
Diastereomeric Salt Formation and Crystallization for Stereoisomer Separation
The formation of diastereomeric salts is a classical and effective method for chiral resolution. This technique relies on the reaction of the racemic amine functionality of 4,4-difluoropyrrolidine-2-carboxamide with a chiral resolving agent, typically a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Commonly used chiral resolving agents include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. The choice of resolving agent and solvent system is crucial for successful separation and is often determined empirically. Once separated, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure this compound.
| Chiral Resolving Agent | Principle of Separation | Key Considerations |
| (R,R)-Tartaric Acid | Forms diastereomeric salts with differing solubilities. | Solvent selection is critical for efficient crystallization. |
| (S)-Mandelic Acid | Forms diastereomeric salts with differing solubilities. | The acidity of the resolving agent and basicity of the amine are important factors. |
| (1S)-Camphor-10-sulfonic acid | Forms diastereomeric salts with differing solubilities. | The crystalline nature of the salts influences the ease of separation. |
Kinetic Resolution and Enzymatic Approaches for Enantiopure Access
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst or reagent, leading to the enrichment of the unreacted enantiomer. Enzymes, with their inherent chirality and high selectivity, are particularly well-suited for kinetic resolution. semanticscholar.orgnih.gov
For 4,4-difluoropyrrolidine-2-carboxamide, an enzymatic approach could involve the use of a lipase or an amidase. For example, a lipase could selectively acylate the (S)-enantiomer of a racemic mixture of a precursor alcohol, leaving the (R)-enantiomer unreacted and thus enriched. Alternatively, an amidase could selectively hydrolyze the amide bond of the (S)-enantiomer of racemic 4,4-difluoropyrrolidine-2-carboxamide, allowing for the separation of the unreacted (R)-enantiomer. acs.org The efficiency of enzymatic resolutions is often high, providing access to enantiomerically pure compounds under mild reaction conditions. nih.gov
Synthetic Routes from Chiral Precursors and Renewable Resources
Utilizing readily available chiral molecules from the "chiral pool" is an attractive and sustainable strategy for the synthesis of enantiomerically pure compounds. Natural amino acids, such as L-proline and its derivatives, serve as excellent starting materials for the synthesis of chiral pyrrolidines.
A plausible synthetic route to this compound could start from (2S,4R)-4-hydroxyproline, a naturally abundant and inexpensive chiral building block. nih.gov The synthesis would involve the protection of the amine and carboxylic acid functionalities, followed by oxidation of the hydroxyl group at the C4 position to a ketone. Subsequent gem-difluorination of the ketone using a suitable fluorinating agent would yield the 4,4-difluorinated proline derivative. Finally, deprotection and amidation of the carboxylic acid would furnish the target compound. This approach leverages the inherent chirality of the starting material to establish the desired stereochemistry at the C2 position. While this specific transformation to the target carboxamide is not explicitly detailed in the provided search results, the synthesis of various fluorinated proline analogues from hydroxyproline is a well-established strategy. soton.ac.uk
| Chiral Precursor | Key Transformation Steps | Advantages |
| (2S,4R)-4-Hydroxyproline | 1. Protection of functional groups. 2. Oxidation of the C4-hydroxyl to a ketone. 3. Gem-difluorination of the ketone. 4. Deprotection and amidation. | Readily available and inexpensive starting material. The C2 stereocenter is pre-defined. |
Derivations from Optically Active Pyrrolidine-2-carboxylic Acid Derivatives
A primary and effective strategy for synthesizing chiral pyrrolidine derivatives involves starting with optically pure precursors, such as proline and its derivatives. mdpi.comnih.gov This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.
The synthesis often begins with commercially available (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid. This compound serves as a key building block where the difluoro functionality is already installed at the C4 position. The carboxylic acid can then be converted to the corresponding carboxamide through standard peptide coupling methods. These methods typically involve activation of the carboxylic acid, for example, with a carbodiimide reagent, followed by reaction with an amine source.
Detailed research findings have demonstrated the viability of this approach. The conversion of a carboxylic acid to a carboxamide is a well-established transformation in organic synthesis. For instance, coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in the presence of an activating agent like N-hydroxysuccinimide can efficiently produce the desired amide. thermofisher.com
| Starting Material | Key Transformation | Product |
| (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | Amide coupling | (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxamide |
| (2S)-4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride | Amide coupling | (S)-4,4-difluoropyrrolidine-2-carboxamide |
Transformations from Hydroxylated Pyrrolidine Scaffolds
Another powerful strategy involves the transformation of readily available hydroxylated pyrrolidine scaffolds. unirioja.esnih.gov These precursors, often derived from natural sources like amino acids, provide a chiral backbone that can be subsequently fluorinated.
A common method is the deoxyfluorination of a corresponding diol precursor. For example, a chiral pyrrolidine diol can be synthesized from a starting material like L-serine. unirioja.esnih.gov The hydroxyl groups can then be replaced with fluorine atoms using a variety of fluorinating agents. This transformation often proceeds with inversion of configuration, which must be considered in the synthetic design.
The choice of fluorinating agent is critical for the success of this transformation. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogs are commonly used for deoxyfluorination. ucla.edu However, these reagents can be hazardous and may lead to side products through elimination reactions. ucla.edusigmaaldrich.com Newer reagents like PyFluor have been developed to offer improved safety and selectivity. sigmaaldrich.comorganic-chemistry.org
| Precursor | Reagent | Key Transformation | Product |
| Chiral 4-hydroxypyrrolidine derivative | DAST or PyFluor | Deoxyfluorination | 4-fluoropyrrolidine derivative |
| Chiral 4,4-dihydroxypyrrolidine derivative | DAST or PyFluor | Deoxyfluorination | 4,4-difluoropyrrolidine derivative |
Utilization of Chiral Pool Starting Materials (e.g., Epichlorohydrin)
The "chiral pool" approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. researchgate.net Epichlorohydrin is a versatile C3 chiral building block that can be employed in the synthesis of pyrrolidine rings.
The synthesis would typically involve the ring-opening of (R)-epichlorohydrin with a suitable nitrogen nucleophile, followed by a series of transformations to construct the pyrrolidine ring and introduce the necessary functional groups. This multi-step process requires careful control of stereochemistry at each step to ensure the desired configuration in the final product. While specific examples for the direct synthesis of this compound from epichlorohydrin are not prevalent in the literature, the general principles of using chiral pool synthons are well-established. rsc.org
Late-Stage Fluorination and Difluoromethylation Strategies on Pyrrolidine Cores
Introducing fluorine atoms at a late stage of the synthesis can be a highly efficient strategy, as it allows for the diversification of complex molecules without the need to carry the fluorine atoms through a long synthetic sequence.
Direct C-H difluoromethylation is an emerging and powerful tool in organic synthesis. rsc.org This method involves the direct conversion of a C-H bond to a C-CF2H bond, often using radical-based methodologies. For pyrrolidine systems, this would involve the selective functionalization of a C-H bond on the pyrrolidine ring.
Recent advances have seen the development of various difluoromethylation reagents and catalytic systems. rsc.org However, achieving high regioselectivity and stereoselectivity in C-H functionalization of complex molecules like pyrrolidine derivatives remains a significant challenge. Theoretical studies have been conducted to understand the reactivity and regioselectivity of C(sp3)–H trifluoromethylation of pyrrolidine, which can provide insights for difluoromethylation as well. sciopen.com
As mentioned in section 2.3.2, selective deoxyfluorination is a key method for introducing fluorine atoms onto a pre-existing scaffold. mdpi.comsigmaaldrich.com In the context of late-stage fluorination, this would involve the synthesis of a complex, non-fluorinated pyrrolidine derivative, followed by the selective fluorination of a hydroxyl group at the C4 position.
The development of more selective and milder deoxyfluorination reagents has been a major focus of research. Reagents like PyFluor have shown significant advantages over traditional reagents like DAST, including better thermal stability, lower cost, and reduced formation of elimination byproducts. ucla.edusigmaaldrich.comorganic-chemistry.org Borane-mediated deoxyfluorination has also emerged as a method with high selectivity for secondary alcohols. nih.gov
| Reagent | Advantages | Disadvantages |
| DAST | Readily available | Thermally unstable, can lead to elimination byproducts ucla.edusigmaaldrich.com |
| PyFluor | Thermally stable, cost-effective, selective sigmaaldrich.comorganic-chemistry.org | Requires a strong base sigmaaldrich.com |
| Borane-mediated reagents | High selectivity for secondary alcohols nih.gov | Newer methodology, scope may be limited |
Emerging Synthetic Technologies in Fluoropyrrolidine Preparation
The field of fluorination chemistry is rapidly evolving, with new technologies constantly being developed to improve the synthesis of fluorinated compounds. These emerging technologies often focus on improving efficiency, safety, and sustainability.
One area of active research is the development of new catalytic methods for fluorination. For instance, copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes has been used to prepare enantioenriched fluoropyrrolidines. nih.gov While not directly producing the target molecule, this method highlights the potential of catalytic strategies.
Another emerging area is the use of photoredox catalysis for the introduction of fluorine-containing groups. frontiersin.org These methods can often be performed under mild conditions and tolerate a wide range of functional groups. Furthermore, advances in flow chemistry are enabling safer and more efficient fluorination reactions, particularly those involving hazardous reagents.
Finally, the stereoselective activation of C-F bonds in geminal difluoroalkanes using frustrated Lewis pairs (FLPs) represents a novel approach to creating chiral fluorinated centers. nih.govsemanticscholar.org This method allows for the desymmetrization of a difluoromethyl group, providing access to enantioenriched monofluorinated compounds.
Electrochemical Synthesis for Fluorinated Pyrrolidines
Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for the construction of complex organic molecules. By using electricity to drive chemical reactions, electro-organic synthesis can often provide milder reaction conditions, reduce waste, and offer unique reactivity.
In the context of synthesizing fluorinated pyrrolidines, electrochemical methods can be applied in two key ways: the formation of the pyrrolidine ring itself and the introduction of fluorine atoms. Electrochemical oxidation can generate electron-poor carbon centers, preparing organic molecules for nucleophilic attack. nih.gov This strategy can be harnessed for direct fluorination without the need for pre-functionalized substrates with leaving groups. nih.gov For instance, carbocations generated via electrochemical oxidation can be trapped with a fluoride (B91410) source. nih.gov
A notable application in heterocycle synthesis is the electrochemical version of the Hofmann–Löffler–Freytag (HLF) reaction, which is used to create pyrrolidine rings. chemistryviews.org This reaction proceeds through the generation of N-centered radicals from readily available amines, followed by hydrogen atom transfer (HAT) and subsequent ring closure. chemistryviews.org Electrochemical methods allow for the generation of these N-centered radicals under mild conditions, avoiding the harsh oxidants often required in traditional HLF reactions. chemistryviews.org The reaction can be performed in undivided electrochemical cells using simple graphite and stainless steel electrodes. chemistryviews.org
The combination of these electrochemical principles presents a promising route for the synthesis of fluorinated pyrrolidines. A hypothetical pathway could involve the electrochemical cyclization of an appropriately substituted fluorinated acyclic amine precursor. Alternatively, an existing pyrrolidine scaffold could be fluorinated electrochemically. A key advantage of this approach is its potential for scalability and application in continuous flow reactors, making it an attractive method for industrial production. chemistryviews.org
Table 1: Key Features of Electrochemical Synthesis for Pyrrolidines
| Feature | Description | Reference |
|---|---|---|
| Radical Generation | N-centered radicals are generated directly from tosyl-protected amines at the anode. | chemistryviews.org |
| Reaction Conditions | Mild conditions, often using undivided cells with graphite and steel electrodes. | chemistryviews.org |
| Sustainability | Can be powered by renewable energy sources like solar panels and is cost-effective. | chemistryviews.org |
| Scalability | The process has been demonstrated to be scalable and adaptable to continuous flow systems. | chemistryviews.org |
| Fluorination | Electrochemical oxidation can create electron-poor carbons for subsequent nucleophilic fluorination. | nih.gov |
Transition Metal-Catalyzed Coupling Reactions for Functionalized Pyrrolidines
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thermofisher.com These reactions, pioneered by Nobel laureates Suzuki, Heck, and Negishi, have transformed the way complex molecules are assembled. thermofisher.com
For the synthesis of functionalized pyrrolidines, these methods are particularly valuable for introducing substituents onto the pyrrolidine ring. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov A variety of transition metals can be used, with palladium and nickel being among the most common. nih.govumb.edu
Several named reactions fall under this category, each utilizing different organometallic reagents:
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organohalide. acs.org Its mild conditions and the commercial availability of a wide range of boronic acids make it highly suitable for the late-stage functionalization of complex molecules. acs.org
Negishi Cross-Coupling: This reaction employs organozinc reagents, which exhibit excellent reactivity and functional group tolerance. nih.govumb.edu
Kumada Coupling: This method uses Grignard reagents (organomagnesium compounds) and is a cost-effective way to form C-C bonds, particularly for unsymmetrical biaryls. umb.edu
In the synthesis of a molecule like this compound, these coupling reactions could be used to attach various functional groups to a pre-formed fluorinated pyrrolidine core. For example, an aryl or alkyl group could be introduced at a specific position on the ring if a corresponding halide or triflate is present. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and stereoselectivity. researchgate.net
Table 2: Comparison of Common Transition Metal-Catalyzed Coupling Reactions
| Reaction Name | Organometallic Reagent | Key Advantages | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron | Mild conditions, high functional group tolerance, many reagents available. | acs.org |
| Negishi Cross-Coupling | Organozinc | Broad scope, high reactivity. | nih.govumb.edu |
| Kumada Coupling | Organomagnesium (Grignard) | Cost-effective, uses readily available Grignard reagents. | umb.edu |
| Stille Coupling | Organotin | Tolerant of a wide variety of functional groups. | umb.edu |
| Sonogashira Coupling | Terminal Alkyne | Efficient formation of C(sp²)-C(sp) bonds. | umb.edu |
Photoredox Catalysis in Fluorinated Heterocycle Synthesis
Visible-light photoredox catalysis has become a prominent and powerful strategy in synthetic chemistry over the last decade. mdpi.comresearchgate.net This methodology utilizes light-absorbing catalysts that, upon excitation, can initiate single-electron transfer processes, enabling the formation of highly reactive radical intermediates under exceptionally mild conditions. acs.org This approach is particularly well-suited for the synthesis of fluorinated compounds, including complex heterocycles. mdpi.comresearchgate.net
The synthesis of fluorinated heterocycles via photoredox catalysis often involves the generation of fluoroalkyl radicals from readily available and stable precursors. researchgate.net These radicals can then engage in various transformations, such as addition to double bonds or aromatic systems, to construct the desired fluorinated scaffold. The mild nature of photoredox catalysis allows for high functional group compatibility, which is a significant advantage when working with complex molecules. mdpi.comacs.org
Different strategies can be employed for the synthesis of fluorinated heterocycles:
Direct Fluorination: This involves the direct attachment of fluorine-containing groups to a pre-existing heterocyclic core. mdpi.comresearchgate.net
Tandem Reactions: In this approach, a radical fluoroalkylation of a non-aromatic precursor is followed by a subsequent reaction cascade that leads to the formation of the final heterocyclic system. mdpi.com
Divergent Synthesis: By carefully tuning reaction parameters such as the solvent, catalyst, or additives, it is possible to control the reaction pathways of intermediates, allowing for the selective synthesis of multiple fluorinated products from a common starting material. acs.orgresearchgate.net
The application of photoredox catalysis to the synthesis of this compound could involve the cyclization of a fluorinated radical precursor or the direct functionalization of a pyrrolidine derivative. The ability to generate and control radical intermediates under mild, light-mediated conditions provides a powerful platform for accessing complex and stereochemically rich fluorinated molecules. acs.orgresearchgate.net
Application As a Chiral Building Block in Complex Chemical Synthesis
Integration of (R)-4,4-Difluoropyrrolidine-2-carboxamide in Amino Acid and Peptide Mimetic Design
The structural rigidity and defined stereochemistry of this compound make it an excellent scaffold for the design of amino acid and peptide mimetics. These mimetics are designed to replicate the spatial arrangement of natural peptides, often with enhanced stability and biological activity.
The incorporation of the 4,4-difluoropyrrolidine moiety can introduce conformational constraints into a peptide backbone, which can be advantageous for stabilizing specific secondary structures, such as β-turns or helical folds. The gem-difluoro substitution on the pyrrolidine (B122466) ring can also modulate the electronic properties of the molecule, influencing its binding affinity to biological targets. Furthermore, the fluorine atoms can enhance metabolic stability by blocking potential sites of enzymatic oxidation.
Peptidomimetics derived from this scaffold can have applications as therapeutic agents, including enzyme inhibitors and receptor modulators, by mimicking the binding epitope of a natural peptide ligand. The design of such mimetics often involves computational modeling to predict the optimal presentation of pharmacophoric groups on the rigid pyrrolidine framework.
Construction of Diverse Fluorinated Heterocyclic Systems
The versatile nature of this compound allows for its use as a starting material in the synthesis of a wide array of fluorinated heterocyclic systems. The presence of multiple reaction sites enables a variety of chemical transformations to build more complex molecular architectures.
This compound serves as a key intermediate for the synthesis of various substituted pyrrolidine derivatives. The secondary amine of the pyrrolidine ring can be readily functionalized through N-alkylation, N-acylation, or N-arylation reactions, introducing a wide range of substituents.
For instance, the nitrogen atom can be incorporated into larger ring systems or linked to other molecular fragments to generate novel chemical entities. The amide group can also be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions to form new amide or ester derivatives. These synthetic strategies provide access to a library of substituted pyrrolidines with diverse functionalities and potential applications.
| Starting Material | Reagents and Conditions | Product | Application |
| This compound | Alkyl halide, Base | N-alkylated pyrrolidine derivative | Introduction of diverse side chains |
| This compound | Acid chloride/Anhydride, Base | N-acylated pyrrolidine derivative | Synthesis of amide-linked conjugates |
| This compound | Aryl halide, Palladium catalyst, Base | N-arylated pyrrolidine derivative | Construction of biaryl-linked structures |
| This compound | Strong acid or base, Heat | (R)-4,4-Difluoropyrrolidine-2-carboxylic acid | Intermediate for further derivatization |
The pyrrolidine ring is a common motif in many biologically active compounds, and the fluorinated scaffold of this compound is particularly attractive for the development of enzyme inhibitors and receptor modulators. The fluorine atoms can enhance binding affinity through favorable interactions with the protein target and can also improve pharmacokinetic properties.
This scaffold has been utilized in the design of inhibitors for various enzymes, where the pyrrolidine ring mimics the substrate or transition state, and the substituents are optimized to interact with specific pockets in the enzyme's active site. The stereochemistry of the (R)-enantiomer is often critical for achieving high potency and selectivity. For example, pyrrolidine carboxamides have been investigated as inhibitors of enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.gov
The functional groups on this compound can be exploited to construct more complex polycyclic and spirocyclic ring systems. Intramolecular reactions, such as cyclizations, can be designed to form fused or bridged ring systems incorporating the pyrrolidine core.
For example, the secondary amine and the amide functionality can participate in condensation reactions with bifunctional reagents to create new heterocyclic rings fused to the pyrrolidine. Spirocyclic compounds, where two rings share a single atom, can also be synthesized using this building block, leading to novel three-dimensional structures with potential applications in drug discovery and materials science.
Development of Chemical Probes and Ligands with Defined Stereochemistry
The well-defined stereochemistry of this compound is a key feature for its use in the development of chiral chemical probes and ligands. These molecules are essential tools for studying biological systems, as they can interact with stereospecificity with their biological targets.
The primary amide of this compound can undergo a variety of condensation and derivatization reactions. For instance, it can be dehydrated to form a nitrile, or it can react with various electrophiles. The secondary amine of the pyrrolidine ring is also a site for derivatization, most commonly through amide bond formation with carboxylic acids.
Standard peptide coupling reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole) and a base like DIPEA (N,N-diisopropylethylamine), are often used to facilitate these reactions. nih.gov These methods allow for the efficient and high-yielding synthesis of a wide range of amide derivatives with diverse functionalities. nih.gov The choice of coupling reagent and reaction conditions can be optimized to be compatible with a variety of functional groups on both the pyrrolidine and the coupling partner. rsc.org
| Reaction Type | Reagents | Product Functional Group |
| N-Acylation | Carboxylic acid, EDC, HOBt, DIPEA | Amide |
| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |
| N-Alkylation | Alkyl halide, Base | Tertiary amine |
| Amide Dehydration | Dehydrating agent (e.g., POCl₃) | Nitrile |
Transformations to Related Functional Groups (e.g., Nitriles)
The versatility of this compound as a building block is highlighted by the chemical reactivity of its functional groups. The primary carboxamide group is particularly amenable to a variety of transformations, allowing for the synthesis of a diverse range of derivatives.
One of the key transformations is the dehydration of the carboxamide to form a pyrrolidine-2-carbonitrile (B1309360). This conversion is significant as the nitrile functional group is a key component in various biologically active molecules, including inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of type 2 diabetes. nih.gov A novel series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives have been synthesized and identified as potent and selective DPP-4 inhibitors. nih.gov The synthesis of these compounds underscores the importance of the nitrile moiety in achieving high inhibitory activity. nih.gov
Beyond conversion to nitriles, the carboxamide group can undergo other important reactions:
Reduction: The amide can be reduced to a primary amine, (R)-(4,4-difluoropyrrolidin-2-yl)methanamine, using powerful reducing agents like lithium aluminum hydride. smolecule.comnih.gov This transformation preserves the chiral center and provides access to chiral amines, which are themselves crucial building blocks in many pharmaceutical syntheses. nih.gov
Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding carboxylic acid, (R)-4,4-difluoropyrrolidine-2-carboxylic acid. smolecule.com This provides a route to another important class of derivatives, enabling further modifications such as esterification or amide coupling.
The fluorine atoms at the 4-position are generally stable but can potentially participate in nucleophilic substitution reactions under specific conditions, adding another layer of synthetic utility. smolecule.com
Key Transformations of this compound
| Functional Group | Reaction Type | Product Functional Group | Significance |
|---|---|---|---|
| Carboxamide | Dehydration | Nitrile | Key component in DPP-4 inhibitors and other bioactive molecules. nih.gov |
| Carboxamide | Reduction | Amine | Provides access to chiral amines for further synthesis. smolecule.comnih.gov |
| Carboxamide | Hydrolysis | Carboxylic Acid | Enables ester or amide bond formation. smolecule.com |
Utilization in Radiopharmaceutical Precursor Synthesis
The development of radiolabeled molecules for Positron Emission Tomography (PET) is a critical area of medical research, allowing for the non-invasive imaging and study of biological processes in vivo. nih.gov PET radioligands are used to diagnose and monitor a wide range of diseases, including neuroinflammatory conditions and cancer. nih.gov The design of precursors for these imaging agents is a specialized field of synthesis.
This compound is a promising candidate as a precursor for PET radiopharmaceuticals. Its structure contains features that are highly desirable for this application. The presence of fluorine atoms makes it an ideal substrate for the introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), which has a convenient half-life of approximately 110 minutes and is widely used in clinical PET imaging. nih.gov
The synthesis of PET ligands often involves the late-stage introduction of the radioisotope onto a precursor molecule. Structurally related fluorinated compounds have been successfully developed as candidates for PET tracers. mdpi.com For example, small structural modifications to existing ligands, such as the introduction of fluorine, have been used to create new PET radioligands with improved properties like reduced lipophilicity and high binding affinity. nih.gov The chiral nature of this compound is also crucial, as specific enantiomers are often required for selective binding to biological targets such as the translocator protein (TSPO), a biomarker of neuroinflammation. nih.gov
While direct synthesis of a PET tracer from this compound is not yet prominently reported, its structural features align well with the requirements for a PET precursor. The combination of its chiral pyrrolidine core and fluorine atoms makes it an attractive starting point for the development of novel ¹⁸F-labeled radioligands for imaging a variety of biological targets with high specificity.
Properties of this compound for PET Precursor Synthesis
| Structural Feature | Relevance to PET Precursor Design |
|---|---|
| Fluorine Atoms | Site for introduction of the fluorine-18 (¹⁸F) radioisotope. nih.govmdpi.com |
| Chiral Center (R-configuration) | Enables stereospecific binding to biological targets, enhancing signal specificity. nih.gov |
| Pyrrolidine Scaffold | A common structural motif in molecules targeting the central nervous system and other biological systems. nih.gov |
Structure Activity Relationship Sar and Conformational Studies of R 4,4 Difluoropyrrolidine 2 Carboxamide Derivatives
Conformational Analysis of the 4,4-Difluoropyrrolidine Ring System
The five-membered pyrrolidine (B122466) ring is known for its conformational flexibility, typically adopting envelope or twisted conformations. The introduction of substituents can bias this conformational equilibrium.
Influence of gem-Difluoro Substitution on Pyrrolidine Ring Pucker
The substitution of hydrogen atoms with fluorine at the C4 position of the pyrrolidine ring has a notable effect on the ring's puckering behavior. researchgate.net In proline, the parent amino acid of the studied compound, the pyrrolidine ring exists in a dynamic equilibrium between two puckered conformations: Cγ-exo and Cγ-endo. researchgate.net The presence of a gem-difluoro group at the 4-position, as seen in (R)-4,4-Difluoropyrrolidine-2-carboxamide, significantly influences this equilibrium.
Stereoelectronic Effects in Fluoroalkylated Cyclic Systems
Stereoelectronic effects, which involve the spatial arrangement of orbitals and their electronic interactions, are crucial in understanding the conformational preferences of fluorinated cyclic systems. wikipedia.org The high electronegativity of fluorine creates strong dipole moments and induces hyperconjugative interactions that can stabilize specific conformations.
In fluoroalkylated cyclic systems, the "gauche effect" is a significant stereoelectronic factor. This effect often leads to a preference for a gauche conformation between electronegative substituents, such as fluorine, and other groups. researchgate.net For the 4,4-difluoropyrrolidine ring, the interaction between the C-F bonds and adjacent C-H or C-C sigma bonds (σ) and their corresponding anti-bonding orbitals (σ) plays a critical role in determining the ring's pucker. researchgate.net The antiperiplanar arrangement of a donor σ bond and an acceptor σC-F orbital is a stabilizing interaction that influences the conformational landscape. youtube.com
Impact of the 4,4-Difluoropyrrolidine Moiety on Molecular Attributes
The unique properties of the 4,4-difluoropyrrolidine moiety extend beyond conformational control, influencing several molecular attributes crucial for medicinal chemistry.
Modulation of Metabolic Stability in Derivatives
Metabolic stability is a critical parameter in drug design, referring to a compound's susceptibility to biotransformation. nih.gov The introduction of fluorine atoms is a common strategy to enhance metabolic stability by blocking sites of metabolism. nih.gov
The gem-difluoro group in this compound derivatives can shield adjacent positions from enzymatic attack, thereby increasing the compound's half-life in biological systems. Studies on functionalized gem-difluorinated cycloalkanes have shown that this modification can either have no effect or slightly improve metabolic stability. nih.govresearchgate.net This improvement is attributed to the strength of the C-F bond and the steric hindrance provided by the fluorine atoms, which can prevent oxidation by metabolic enzymes. nih.gov
Table 1: Metabolic Stability of Functionalized Cycloalkanes
| Compound Type | Effect of gem-Difluorination on Metabolic Stability | Reference |
| Functionalized Cycloalkanes | No effect or slight improvement | nih.govresearchgate.net |
This table summarizes the general findings on the effect of gem-difluorination on the metabolic stability of related cyclic compounds.
Effects on Lipophilicity and Polarity Profiles
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comnih.gov The introduction of fluorine can have complex effects on a molecule's lipophilicity and polarity. chapman.edu
Table 2: Factors Influencing Lipophilicity in Fluorinated Compounds
| Factor | Influence on Lipophilicity | Reference |
| Fluorine Substitution | Can increase lipophilicity due to the hydrophobic nature of C-F bonds. | chapman.edu |
| Polar Functional Groups | Groups like amides and amines increase polarity, counteracting the lipophilic effect of fluorine. | nih.govresearchgate.net |
| Molecular Conformation | The spatial arrangement of atoms can affect the exposed surface area and solvent interactions. | srce.hr |
Contribution to Hydrogen Bonding Interactions in Receptor Binding
The carboxamide group in the molecule is a potent hydrogen bond donor and acceptor. The N-H protons can form hydrogen bonds with acceptor groups on the receptor, while the carbonyl oxygen can accept hydrogen bonds from donor groups. The fluorine atoms, while weak acceptors, can participate in C-F···H-X interactions (where X is O, N, or C), which, although individually weak, can collectively enhance binding affinity and specificity. nih.govrsc.org The unique electronic properties conferred by the fluorine atoms can also modulate the hydrogen bonding capacity of the nearby amide group.
Table 3: Hydrogen Bonding Potential of this compound
| Functional Group | Hydrogen Bonding Role | Potential Interactions | Reference |
| Carboxamide (NH) | Donor | N-H···Acceptor (e.g., O, N on receptor) | |
| Carboxamide (C=O) | Acceptor | C=O···H-Donor (e.g., H-N, H-O on receptor) | |
| gem-Difluoro (C-F) | Weak Acceptor | C-F···H-Donor (e.g., H-N, H-O, H-C on receptor) | nih.govrsc.org |
Computational Chemistry in Elucidating Structure-Activity Relationships
Computational methods are indispensable tools for understanding the complex interplay between a molecule's three-dimensional structure and its biological function. For fluorinated pyrrolidine derivatives, these techniques provide critical insights that guide the design of new, more effective therapeutic agents.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for analyzing the electronic structure and conformational landscape of organic molecules. mdpi.comresearchgate.net By solving the Kohn–Sham equations, DFT can accurately calculate ground-state electronic structure parameters, including molecular orbital energies, geometric configurations like bond lengths and angles, and vibrational frequencies. mdpi.com This level of detail is crucial for understanding how fluorine substitution impacts the pyrrolidine ring's structure.
The five-membered pyrrolidine ring is not planar and typically adopts envelope or twisted conformations. beilstein-journals.org The presence of electronegative fluorine atoms at the C4 position introduces significant conformational constraints. DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d)), are employed to determine the relative energies of different ring puckers (e.g., N-H axial vs. N-H equatorial). acs.orgnih.gov Studies on substituted pyrrolidines have shown that DFT, combined with solvation models, can effectively predict the stability of different isomers and the influence of hydrogen bonding in solution. researchgate.net For 4,4-difluorinated pyrrolidines, DFT helps elucidate how stereoelectronic factors, such as the gauche effect involving the fluorine atoms, influence the ring's preferred conformation, which is a key determinant of its interaction with target proteins. beilstein-journals.org These calculations can also predict reactive sites within the molecule by analyzing Fukui functions and local electron densities, guiding further chemical modification. mdpi.comresearchgate.netnih.gov
Table 1: Computational Methods in Conformational and Reactivity Analysis
| Computational Method | Application in Pyrrolidine Analysis | Key Information Obtained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Conformational energy calculations, analysis of electronic structure. | Molecular orbital energies, geometric parameters, vibrational frequencies, atomic charges. | mdpi.comacs.orgnih.gov |
| Hartree-Fock (HF) | Initial geometry optimization and conformational analysis. | Relative energies of conformers (e.g., N-H axial vs. equatorial). | acs.org |
| Møller-Plesset Perturbation Theory (MP2) | Incorporates electron correlation for more accurate energy calculations. | More precise energy differences between conformers. | acs.org |
| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption spectra. | Simulates UV-visible spectra of different conformers in various media. | researchgate.net |
Molecular modeling and docking are powerful computational techniques used extensively in modern drug design to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nih.gov This approach is critical for optimizing scaffolds like this compound to improve their potency and selectivity.
The process involves generating a three-dimensional model of the ligand and placing it into the binding site of a target receptor. Docking algorithms then explore various possible conformations and orientations of the ligand, calculating a score that estimates the binding affinity. nih.govnih.gov These studies help researchers visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and specific amino acid residues in the target's active site.
For instance, studies on 1,3,4-trisubstituted pyrrolidine derivatives as CCR5 receptor antagonists revealed that the binding activity was highly dependent on the stereochemistry of the pyrrolidine core. nih.govresearchgate.net Molecular docking simulations can rationalize these findings by showing how an (R)- or (S)-configuration at a specific carbon atom leads to a more favorable or unfavorable interaction with the receptor. By understanding these interactions, medicinal chemists can rationally design new derivatives, for example, by modifying the carboxamide group or adding substituents to the nitrogen atom of the this compound scaffold to enhance binding and, consequently, biological activity.
Design Principles for Modulating Bioactivity Based on Fluorine Substitution
The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a compound's bioactivity. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—are leveraged to fine-tune molecular properties.
The precise three-dimensional arrangement of atoms (stereochemistry) is a critical factor governing the interaction between a ligand and its receptor. The introduction of fluorine can enforce specific conformations that may be more favorable for binding. In the case of the pyrrolidine ring, which is conformationally flexible, gem-difluorination at the C4-position significantly restricts the ring's puckering.
This conformational locking can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity. Research on 1,3,4-trisubstituted pyrrolidine antagonists for the CCR5 receptor has demonstrated that both the regiochemistry and the absolute stereochemistry of the pyrrolidine ring are crucial for activity. nih.govresearchgate.net The specific spatial orientation of the substituents, dictated by the ring's pucker and the stereocenters, determines whether the molecule can fit optimally into the receptor's binding pocket and form key interactions. Selective fluorination of proline motifs, which are structurally related to the compound of interest, has been shown to induce significant conformational changes that impact the structure and biological roles of modified peptides. beilstein-journals.org Therefore, the (R)-configuration of the carboxamide at C2, combined with the conformational bias induced by the C4-difluoro group, creates a distinct stereochemical profile that is a primary determinant of its potential ligand-receptor interactions.
The pyrrolidine scaffold is considered a "privileged" structure in drug discovery, meaning it is capable of binding to multiple, diverse biological targets. acs.org Optimization of this scaffold is a common strategy to enhance potency against a desired target while improving selectivity over off-targets.
Structure-activity relationship (SAR) studies are central to this optimization process. mdpi.com By systematically synthesizing and testing a library of derivatives, researchers can identify which modifications lead to improved biological activity. For example, in the development of Janus Kinase 3 (JAK3) inhibitors based on a 7H-pyrrolo[2,3-d]pyrimidine scaffold, structural optimization led to compounds with significantly increased potency and high selectivity. nih.gov One such compound, 9a, achieved a remarkable IC50 of 0.29 nM for JAK3 with over 3300-fold selectivity against other JAK members. nih.gov
Similarly, for a scaffold like this compound, optimization could involve several strategies:
N-Substitution: Modifying the pyrrolidine nitrogen with different chemical groups to explore new interactions within the binding pocket or to improve physicochemical properties.
Carboxamide Modification: Replacing the primary amide with secondary or tertiary amides, or with other bioisosteres, to alter hydrogen bonding capabilities and metabolic stability.
Scaffold Hopping: Replacing the pyrrolidine core with a different heterocyclic system while retaining key pharmacophoric features, a strategy used in the discovery of LATS1/2 kinase inhibitors. acs.org
The data below illustrates how systematic modifications to a scaffold can impact potency.
Table 2: Example of Scaffold Optimization for Inhibitory Activity
| Compound | Modification on Scaffold | Target | IC50 (nM) | Selectivity | Reference |
|---|---|---|---|---|---|
| Lead Compound J1b | 7H-pyrrolo[2,3-d]pyrimidine core | JAK3 | Moderate | High | nih.gov |
| Optimized Compound 9a | Optimized N-substituent and side chain | JAK3 | 0.29 | >3300-fold vs other JAKs | nih.gov |
| AT-7867 (1) | Pyridinone scaffold | AKT Kinase | N/A | N/A | acs.org |
| Compound 27 | Conformational restriction introduced | LATS1/2 | Potent | Improved kinome-wide selectivity | acs.org |
These principles demonstrate that the this compound core is a valuable starting point. Through iterative cycles of computational analysis, chemical synthesis, and biological testing, this scaffold can be optimized to produce highly potent and selective drug candidates.
Patent Landscape and Strategic Research Directions for R 4,4 Difluoropyrrolidine 2 Carboxamide
Overview of Patented Synthetic Routes and Process Development
The synthesis of fluorinated pyrrolidine (B122466) derivatives, including (R)-4,4-Difluoropyrrolidine-2-carboxamide, is a subject of significant interest in the patent literature, reflecting the compound's growing importance. Patented methods often focus on achieving high stereoselectivity and efficient fluorination.
A common approach to synthesizing pyrrolidine-2-carboxamide (B126068) derivatives involves starting from L-proline or its derivatives. For instance, a process for preparing α-carboxamide pyrrolidine derivatives is detailed in patent WO2016102967A1. google.com While this patent focuses on a different substituted pyrrolidine, the general principles of forming the carboxamide and modifying the pyrrolidine ring are relevant. Another patent, WO2014206257A1, describes a preparation method for pyrrolidine-2-carboxylic acid derivatives, which are direct precursors to the corresponding carboxamides. google.com
The introduction of the gem-difluoro group at the 4-position of the pyrrolidine ring is a critical step. Methods for such fluorination can involve the use of reagents like diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents on a suitable keto-pyrrolidine precursor. The stereochemistry at the 2-position is typically established from a chiral starting material, such as (R)-proline, to ensure the desired (R)-configuration in the final product.
A patent application discloses a process for producing aminoacetyl pyrrolidine carbonitrile derivatives, which includes the synthesis of (2S)-1-[2-(benzenesulfonyloxy)acetyl]-4,4-difluoropyrrolidine-2-carboxamide. justia.com This highlights a synthetic strategy where the pyrrolidine ring is first functionalized at the nitrogen and then further elaborated. Although the stereochemistry at the 2-position is 'S' in this example, the general methodology is applicable to the 'R' enantiomer.
The table below summarizes key aspects of patented synthetic approaches for related pyrrolidine carboxamide derivatives.
| Patent/Reference | Starting Material (Example) | Key Transformation | Reagents (Example) |
| WO2016102967A1 | Pyrrolidine derivative | Amide formation | Not specified |
| WO2014206257A1 | Pyrrolidine-2-carboxylic acid derivative | Carboxylic acid protection/deprotection | Boc-anhydride, TFA |
| Justia Patents justia.com | (2S)-4,4-difluoro-1-(2-hydroxyacetyl)pyrrolidine-2-carboxamide | Sulfonylation | Benzenesulfonyl chloride |
It is important to note that the development of scalable and cost-effective manufacturing processes for this compound remains an active area of research, driven by its potential use in the synthesis of high-value pharmaceutical compounds.
Patented Applications as Chemical Intermediates in Specialized Synthesis
The utility of this compound as a chemical intermediate is underscored by its appearance in patents for the synthesis of complex, biologically active molecules. The difluorinated pyrrolidine moiety can impart desirable properties to the final compound, such as increased metabolic stability and enhanced binding affinity to biological targets.
One notable application is in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes. A patent application reveals a process for producing aminoacetyl pyrrolidine carbonitrile derivatives that are useful as DPP-IV inhibitors. justia.com The 4,4-difluoropyrrolidine scaffold is a crucial component of these inhibitors, and this compound can serve as a key precursor to these molecules.
Another significant area of application is in the synthesis of antiviral agents. For example, a patent for N-substituted hydroxypyrimidinone carboxamide inhibitors of HIV integrase describes structures that can potentially incorporate a fluorinated pyrrolidine ring. google.com The unique conformational constraints and electronic properties of the difluoropyrrolidine ring can contribute to the potency and selectivity of these inhibitors.
The table below outlines patented applications where this compound or closely related structures are utilized as intermediates.
| Patent/Reference | Target Molecule Class | Therapeutic Area | Role of Fluorinated Pyrrolidine |
| Justia Patents justia.com | Aminoacetyl pyrrolidine carbonitrile derivatives | Type 2 Diabetes (DPP-IV inhibitors) | Core structural scaffold |
| US7169780B2 google.com | N-substituted hydroxypyrimidinone carboxamides | HIV/AIDS (Integrase inhibitors) | Potential structural component |
The versatility of the fluorinated pyrrolidine core suggests that its application as an intermediate will continue to expand as new therapeutic targets are identified.
Trends in Fluorinated Pyrrolidine Derivatives in Intellectual Property and Research Alliances
The broader landscape of intellectual property for fluorinated pyrrolidine derivatives reveals a strong and growing interest in this class of compounds. A significant number of patents and research articles highlight the value of incorporating fluorinated heterocycles into drug candidates and agrochemicals. rsc.orgnih.gov This trend is driven by the often-beneficial effects of fluorine on a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov
Intellectual property in this area is characterized by:
Broad claims on fluorinated scaffolds: Many patents claim not just specific molecules but also broader Markush structures that encompass a wide range of fluorinated pyrrolidine derivatives.
Focus on specific therapeutic targets: A large portion of the patent literature is directed towards the use of these compounds for specific diseases, such as cancer, infectious diseases, and metabolic disorders.
Process patents for key intermediates: As certain fluorinated pyrrolidines become established as valuable building blocks, there is a corresponding increase in patents protecting efficient and scalable synthetic routes.
Research alliances and collaborations between academic institutions and pharmaceutical companies are also a key feature of this field. These partnerships are often aimed at leveraging the synthetic expertise of academic labs with the drug development and commercialization capabilities of industry. While specific alliances focused solely on this compound are not always publicly disclosed, general trends in academia-industry collaborations for heterocyclic chemistry are well-documented. acs.org Companies like BASF actively engage in academic research alliances to foster innovation. basf.com These collaborations are crucial for translating fundamental research on fluorinated compounds into tangible products.
The continued exploration of fluorinated pyrrolidines in drug discovery is expected to fuel further patent filings and foster new research collaborations, solidifying the importance of this chemical space in the years to come.
Future Perspectives and Interdisciplinary Research Opportunities
Development of More Efficient and Sustainable Stereoselective Fluorination Methods
The synthesis of fluorinated organic molecules, particularly those with defined stereocenters like (R)-4,4-Difluoropyrrolidine-2-carboxamide, is an area of intense research. mdpi.com Traditional fluorination methods often involve harsh reagents and conditions, leading to environmental concerns. numberanalytics.com The future in this field is geared towards the development of greener and more efficient synthetic protocols.
Key future directions include:
Catalytic Enantioselective Fluorination: The development of chiral catalysts that can introduce fluorine atoms into molecules with high stereoselectivity is a primary goal. numberanalytics.com This includes using transition metal catalysts or organocatalysts to control the three-dimensional arrangement of atoms during the fluorination reaction. mdpi.comnumberanalytics.com For instance, methods for the enantioselective synthesis of tertiary α-alkyl fluorides from carboxylic acid precursors are being developed under mild conditions. mdpi.com
Sustainable Fluorinating Reagents: There is a significant push to replace hazardous fluorinating agents like fluorine gas or hydrofluoric acid with safer, more environmentally benign alternatives. numberanalytics.comnumberanalytics.com Research is focusing on solid, stable reagents and electrochemical methods that reduce waste and improve safety. numberanalytics.combioengineer.org Electrochemical fluorination, for example, uses electricity to drive fluorination reactions, minimizing the need for toxic reagents. numberanalytics.com
Late-Stage Fluorination: Introducing fluorine atoms at a late stage in a synthetic sequence is a highly desirable strategy as it allows for the rapid diversification of complex molecules. tandfonline.com Developing methods to selectively fluorinate C-H bonds in complex structures, including heterocyclic systems like pyrrolidine (B122466), remains a significant challenge and a key area of future research.
Biocatalysis: The use of enzymes to catalyze fluorination reactions offers the potential for unparalleled selectivity under mild, aqueous conditions. While naturally occurring fluorinating enzymes are rare, protein engineering and directed evolution are promising avenues for developing biocatalysts for specific fluorination tasks.
The table below summarizes emerging sustainable fluorination techniques.
| Fluorination Technique | Description | Advantages |
| Electrochemical Fluorination | Uses electricity to facilitate fluorination reactions. numberanalytics.com | Reduced need for toxic reagents, improved selectivity and efficiency. numberanalytics.com |
| Photochemical Fluorination | Utilizes light to initiate and drive fluorination processes. | Offers an eco-friendly alternative to traditional methods. numberanalytics.com |
| Fluorinated Ionic Liquids | Employed as both solvents and reagents in fluorination reactions. | Can reduce waste generation by up to 90% compared to traditional reagents. numberanalytics.com |
| Catalytic Fluorination | Employs catalysts to enhance the efficiency and selectivity of fluorination. mdpi.com | Enables site-selective incorporation of fluorine into complex molecules. mdpi.com |
Expanding the Scope of this compound in Novel Material Science and Catalysis
The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and altered electronic characteristics, make fluorinated compounds like this compound attractive building blocks for new materials and catalysts. researchgate.net
Future research in this area could focus on:
Fluorinated Polymers: Incorporation of the rigid, fluorinated pyrrolidine scaffold into polymer backbones could lead to materials with novel properties. These might include enhanced thermal stability, specific gas permeability, or unique optical properties. The chirality of the molecule could also be used to create chiral polymers for applications in separation science or as chiral stationary phases in chromatography.
Organocatalysis: The pyrrolidine ring is a well-established scaffold in organocatalysis. The presence of the difluoro group in this compound could modulate the catalytic activity and selectivity of derived organocatalysts. The electron-withdrawing nature of the fluorine atoms can influence the acidity and nucleophilicity of nearby functional groups, potentially leading to new catalytic reactivities.
Liquid Crystals: The introduction of fluorine is a common strategy in the design of liquid crystalline materials. The defined stereochemistry and dipolar nature of this compound could make it a useful component in the synthesis of novel chiral liquid crystals with potential applications in display technologies.
Coordination Chemistry: The carboxamide group and the nitrogen atom of the pyrrolidine ring can act as ligands, binding to metal centers. The fluorine atoms could influence the electronic properties of the resulting metal complexes, which could find applications in catalysis or as imaging agents. For example, synergistic effects between fluorine and metal sites have been shown to promote catalytic cycles in certain reactions. nih.gov
Advanced Computational Tools for Predictive Design and Reaction Discovery
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new reactions and molecules. longdom.org For fluorinated compounds, computational methods are particularly valuable for understanding the often subtle and counterintuitive effects of fluorine substitution. nih.govacs.org
Future applications of computational tools in the context of this compound include:
Predictive Modeling of Physicochemical Properties: Quantum mechanics (QM) methods like Density Functional Theory (DFT) can be used to accurately predict properties such as molecular geometry, electronic structure, and reactivity. longdom.org This can help in understanding how the difluoro substitution affects the conformation and properties of the pyrrolidine ring.
Force Field Development: Molecular dynamics (MD) simulations are crucial for studying the behavior of molecules in biological systems. longdom.org However, accurate simulations require well-parameterized force fields. Developing specific force field parameters for fluorinated fragments like the 4,4-difluoropyrrolidine moiety is essential for reliable predictions of its interactions with biological targets. nih.govacs.org
Virtual Screening and Drug Design: Computational docking can be used to predict how derivatives of this compound might bind to specific protein targets. longdom.org This allows for the rational design of new potential therapeutic agents before their synthesis, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate chemical structure with biological activity. longdom.org
Reaction Mechanism and Catalyst Design: Computational methods can be used to elucidate the mechanisms of fluorination reactions and to design new, more efficient catalysts. emerginginvestigators.org By modeling transition states and reaction pathways, researchers can gain insights that guide the development of improved synthetic methods.
The table below lists key computational tools and their applications in fluorine chemistry.
| Computational Tool | Application |
| Density Functional Theory (DFT) | Predicts electronic structure, geometry, and reactivity of molecules. longdom.org |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of molecules and their interactions. longdom.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studies reactions in complex environments like enzymes by treating the active site with QM and the rest with MM. longdom.org |
| Virtual Screening | Predicts the binding affinity of small molecules to protein targets. longdom.org |
Synergistic Approaches in Fluorine Chemistry, Organic Synthesis, and Chemical Biology
The future of research involving this compound lies at the intersection of multiple disciplines. nih.gov A synergistic approach that combines the expertise of fluorine chemists, synthetic organic chemists, and chemical biologists will be crucial for unlocking the full potential of this and similar fluorinated molecules. nih.govacs.org
Key areas for interdisciplinary research include:
Fluorinated Probes for Chemical Biology: The unique NMR properties of fluorine (¹⁹F) make it an excellent nucleus for NMR spectroscopy-based screening and mechanistic studies in biological systems. acs.org Derivatives of this compound could be developed as probes to study enzyme mechanisms or protein-ligand interactions, where the fluorine signal provides a clear window into the molecular environment.
PET Imaging Agents: The positron-emitting isotope of fluorine, ¹⁸F, is a cornerstone of Positron Emission Tomography (PET), a powerful medical imaging technique. acs.org Developing efficient methods to incorporate ¹⁸F into the 4,4-difluoropyrrolidine scaffold could lead to new PET tracers for diagnosing and monitoring diseases.
Fluorinated Peptidomimetics: The pyrrolidine ring is a core component of the amino acid proline. This compound can be viewed as a fluorinated proline analogue. Incorporating this motif into peptides could lead to peptidomimetics with enhanced metabolic stability and altered conformational preferences, which are desirable properties for therapeutic peptides. tandfonline.comresearchgate.net
Fragment-Based Drug Discovery: The relatively small size of the this compound scaffold makes it an ideal starting point for fragment-based drug discovery (FBDD). In this approach, small molecular fragments are screened for binding to a biological target, and promising hits are then elaborated into more potent lead compounds.
This interdisciplinary approach ensures that the development of new synthetic methods is guided by potential applications, and that the exploration of biological and material properties is supported by a strong synthetic foundation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (R)-4,4-Difluoropyrrolidine-2-carboxamide, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : Synthesis typically begins with a pyrrolidine precursor, followed by fluorination at the 4,4-positions using reagents like Selectfluor or DAST. Enantiomeric purity is achieved via chiral resolution (e.g., chiral HPLC) or asymmetric synthesis. For example, the (S)-enantiomer is synthesized via stereoselective fluorination, but analogous strategies must be adapted for the (R)-form by modifying chiral auxiliaries or catalysts . Reaction temperature, solvent polarity, and catalyst loading critically impact yield and enantioselectivity. Characterization via NMR and chiral HPLC is essential to confirm purity .
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. Alternatively, and NMR coupled with NOESY experiments can differentiate enantiomers by analyzing spatial interactions. For fluorinated analogs, NMR provides insights into electronic environments. Polarimetry or circular dichroism (CD) may also corroborate optical activity .
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?
- Methodological Answer : The compound is hygroscopic and typically stored under argon at room temperature. For aqueous solubility, hydrochloride salts (e.g., (S)-4,4-Difluoro-L-prolinamide hydrochloride) are preferred, while organic solvents like DMSO or THF are used for reactions. Stability tests under varying pH (1–12) and temperatures (4°C to 40°C) are recommended to optimize storage conditions .
Advanced Research Questions
Q. How can researchers optimize enantioselective fluorination to enhance yield of the (R)-enantiomer over the (S)-form?
- Methodological Answer : Asymmetric fluorination strategies using chiral catalysts (e.g., cinchona alkaloids or transition-metal complexes) can bias the reaction toward the (R)-enantiomer. For example, modifying the ligand environment in palladium-catalyzed fluorination improves stereocontrol. Kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) may also be employed. Comparative studies with the (S)-enantiomer’s synthesis highlight the need for tailored reaction parameters (e.g., lower temperatures to reduce racemization) .
Q. What mechanisms explain the biological activity disparities between (R)- and (S)-4,4-Difluoropyrrolidine-2-carboxamide in enzyme inhibition assays?
- Methodological Answer : Enantiomers often exhibit divergent binding affinities due to steric and electronic mismatches in chiral enzyme pockets. For instance, the (S)-enantiomer may show higher affinity for specific proteases due to favorable hydrogen bonding with its carboxamide group. Molecular docking simulations and mutagenesis studies can identify critical residues responsible for enantiomer selectivity. In vitro assays under physiological conditions (e.g., pH 7.4, 37°C) are necessary to validate hypotheses .
Q. How should researchers address contradictions in reported fluorination efficiencies for pyrrolidine derivatives across studies?
- Methodological Answer : Discrepancies often arise from variations in fluorination reagents (DAST vs. Selectfluor), solvent systems, or substrate pre-functionalization. Systematic optimization studies using design of experiments (DoE) can isolate critical variables. For example, Selectfluor in acetonitrile may outperform DAST in polar aprotic solvents for certain substrates. Replicating conflicting protocols with rigorous analytical controls (e.g., NMR yield calculations) resolves inconsistencies .
Q. What strategies mitigate racemization during downstream functionalization of this compound?
- Methodological Answer : Racemization risks increase during amide coupling or Boc protection. Using mild conditions (e.g., EDC/HOBt for amidation) and low temperatures (0–4°C) minimizes epimerization. Monitoring via chiral HPLC at each step ensures retention of enantiomeric excess. Boc-protected intermediates (e.g., (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid) can stabilize the chiral center during further reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
